Berzosertib (VX-970) has been used in trials studying the treatment of Ovarian Neoplasms, Ovarian Serous Tumor, Adult Solid Neoplasm, Advanced Solid Tumor, and Advanced Solid Neoplasm, among others.
Berzosertib is an inhibitor of ataxia telangiectasia and rad3-related (ATR) kinase, a DNA damage response kinase, with potential antineoplastic activity. Upon administration, berzosertib selectively binds to and inhibits ATR kinase activity and prevents ATR-mediated signaling in the ATR-checkpoint kinase 1 (Chk1) signaling pathway. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, and induces tumor cell apoptosis. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression, and survival; it is activated by DNA damage caused during DNA replication-associated stress.
VE-822
CAS No.: 1232416-25-9
Cat. No.: VC0548527
Molecular Formula: C24H25N5O3S
Molecular Weight: 463.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1232416-25-9 |
---|---|
Molecular Formula | C24H25N5O3S |
Molecular Weight | 463.6 g/mol |
IUPAC Name | 3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine |
Standard InChI | InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27) |
Standard InChI Key | JZCWLJDSIRUGIN-UHFFFAOYSA-N |
SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N |
Canonical SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N |
Appearance | Yellow solid powder |
Chemical Properties and Structure
VE-822, also known as berzosertib, VX-970, or M6620, was originally developed by Vertex Pharmaceuticals and later licensed to Merck KGaA (Darmstadt, Germany) for further development . The compound has a defined chemical structure with the molecular formula C₂₄H₂₅N₅O₃S and a molar mass of 463.56 g·mol⁻¹ . It represents a significant improvement over its predecessor, VE-821, demonstrating markedly increased potency against the ATR kinase with an IC50 value of 0.019 μM .
Table 1: Chemical and Physical Properties of VE-822
Property | Value |
---|---|
Chemical Name | Berzosertib |
Alternative Names | VE-822, VX-970, M6620 |
Molecular Formula | C₂₄H₂₅N₅O₃S |
Molecular Weight | 463.56 g·mol⁻¹ |
IC50 against ATR | 0.019 μM |
Developer | Vertex Pharmaceuticals/Merck KGaA |
Mechanism of Action
VE-822 functions primarily by inhibiting ATR, a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. ATR is activated in response to single-strand DNA breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and cell survival. By inhibiting ATR, VE-822 prevents this protective response in cancer cells, leading to the accumulation of DNA damage and subsequent cell death .
The compound also inhibits ATM (ataxia telangiectasia mutated) serine/threonine kinase, albeit with lower potency compared to its inhibition of ATR . Both ATR and ATM are essential components in detecting DNA damage as part of cell cycle checkpoints during cell division. When these enzymes are inhibited by VE-822, rapidly dividing cancer cells lose their ability to detect and repair DNA damage, resulting in the accumulation of genomic instability and eventual cell death .
VE-822 forces cells with DNA damage in the G2 phase to rapidly progress into M phase with severely incomplete DNA repair. This premature progression leads to mitotic catastrophe and apoptosis in actively cycling cells such as cancer cells, while having minimal effect on non-cycling normal cells . This selective mechanism provides VE-822 with a therapeutic window that makes it particularly valuable for targeting cancer cells while sparing normal tissues.
Preclinical Studies
Effects on Pancreatic Cancer
Preclinical studies have demonstrated that VE-822 significantly enhances the effectiveness of both radiation therapy and chemotherapy in pancreatic cancer models. In irradiated pancreatic cancer cells, VE-822 treatment resulted in decreased cell-cycle checkpoints, reduced homologous recombination, and increased persistent DNA damage . Importantly, VE-822 selectively decreased the survival of pancreatic cancer cells while sparing normal cells when administered in combination with radiation (XRT) or gemcitabine .
In vivo studies using pancreatic cancer xenograft models showed that VE-822 markedly prolonged tumor growth delay after radiation therapy and gemcitabine-based chemoradiation without increasing toxicity to normal tissues . These findings suggest that VE-822 could be particularly valuable in treating pancreatic cancer, a malignancy that remains largely resistant to conventional therapies.
Effects on Esophageal Squamous Cell Carcinoma
VE-822 inhibits the ATR-CHK1 pathway activation, leading to the accumulation of cisplatin-modified DNA in ESCC cells. This inhibition results in decreased cell proliferation, cell cycle arrest in G1 phase, and enhanced apoptosis . The study demonstrated that VE-822 significantly sensitized ESCC cells to cisplatin, with these two agents showing synergistic effects, particularly in ATM-deficient cells, both in vitro and in vivo .
Table 2: Synergistic Effects of VE-822 with Conventional Cancer Treatments
Effects on Head and Neck Squamous Cell Carcinoma
VE-822 has also shown promise in enhancing cisplatin chemotherapy for head and neck squamous cell carcinoma (HNSCC) . Studies found that VE-822 inhibited cell proliferation, colony formation, and migration abilities in HNSCC cells. Additionally, it improved the cisplatin chemotherapeutic effects in subcutaneous xenograft models of nude mice by inhibiting the expression of phosphorylated ATR (p-ATR) and blocking the DNA damage repair pathway .
The research noted that p-ATR expression was increased in cisplatin-resistant HNSCC cells, suggesting that ATR inhibition could be a viable strategy for overcoming cisplatin resistance in this cancer type . VE-822 significantly enhanced the therapeutic effect of cisplatin in resistant HNSCC by inhibiting p-ATR expression both in vivo and in vitro .
Effects on Chondrosarcoma
Chondrosarcoma, a type of bone cancer that is typically resistant to conventional chemotherapy, has also been studied in relation to VE-822 treatment . Research revealed that while chondrosarcoma cells expressed very low basal levels of phosphorylated ATR, cisplatin treatment induced the activation of ATR-Chk1 signaling in a dose- and time-dependent manner, indicating the induction of DNA damage response .
ATR inhibition with VE-822 reversed cisplatin-induced DDR and enhanced cisplatin-induced activation of H2AX, an important marker of DNA damage . Both pharmacological inhibition with VE-822 and molecular inhibition of ATR through RNA interference accelerated cisplatin-induced inhibition of cell proliferation and cell death in chondrosarcoma cells .
These findings suggest that inhibiting ATR activation promotes cisplatin-induced cell death via reversion of the DNA damage response, making VE-822 a valuable strategy for preventing cisplatin resistance in chondrosarcoma .
Combination with Topoisomerase Inhibitors
VE-822 has been shown to potentiate the cytotoxicity of topoisomerase I (Top1) inhibitors such as camptothecin (CPT) and LMP-400 . Studies found that while VE-822 alone had minimal effect on cell viability up to 10 μM, it sensitized various cancer cell lines including MDA-MB-231 breast cancer cells and colon carcinoma cell lines (HT29 and HCT116) to both CPT and LMP-400 .
The synergistic effect was more pronounced in certain cell lines, particularly in HT29 and in TP53-deficient HCT116 cells compared to MDA-MB-231 and TP53-proficient HCT116 cells . The combination was also more effective with LMP-400 than with CPT . These findings suggest that ATR inhibition with VE-822 could be a promising strategy for enhancing the efficacy of topoisomerase inhibitors in cancer treatment.
Clinical Development
VE-822 (berzosertib) has advanced to clinical trials, showing promising results in early studies . The compound has progressed furthest in trials for the treatment of ovarian cancer, although it has demonstrated activity against numerous other cancer types .
A Phase 1 clinical trial designed to test the drug's safety found that half of the patients given VE-822 either alone or in combination with platinum chemotherapy saw their cancer stop growing, and two patients experienced tumor shrinkage or complete disappearance . These early clinical results support the preclinical findings and suggest that VE-822 could indeed be a valuable addition to cancer treatment regimens.
Table 3: Key Clinical Findings with VE-822 (Berzosertib)
Interestingly, VE-822 has also been investigated for potential applications beyond cancer treatment. A UCLA-led study examined berzosertib for treating COVID-19, suggesting possible broader therapeutic applications for this compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume